molecular formula C10H12IN5O4 B12920691 2-Amino-6-iodopurine ribonucleoside

2-Amino-6-iodopurine ribonucleoside

Cat. No.: B12920691
M. Wt: 393.14 g/mol
InChI Key: FJCGPOOOYFDJCM-UUOKFMHZSA-N
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Description

2-Amino-6-iodopurine ribonucleoside is a nucleoside analog that features an iodine atom at the 6th position of the purine ring and an amino group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-iodopurine ribonucleoside typically involves the iodination of 2-amino purine ribonucleoside. This can be achieved through various methods, including direct iodination using iodine and an oxidizing agent or via halogen exchange reactions. The reaction conditions often require careful control of temperature and pH to ensure the selective introduction of the iodine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes using enzymes such as nucleoside phosphorylases. These enzymes offer high regio- and stereoselectivity, making them suitable for large-scale synthesis. The use of thermophilic enzymes, which are stable at high temperatures, can further enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-iodopurine ribonucleoside can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-6-iodopurine ribonucleoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-iodopurine ribonucleoside involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The iodine atom at the 6th position enhances the compound’s ability to form stable interactions with enzymes and nucleic acids. This can lead to the inhibition of viral polymerases or the induction of DNA damage in cancer cells, ultimately resulting in cell death .

Comparison with Similar Compounds

  • 2-Amino-6-chloropurine ribonucleoside
  • 2-Amino-6-bromopurine ribonucleoside
  • 2-Amino-6-methylpurine ribonucleoside

Comparison: 2-Amino-6-iodopurine ribonucleoside is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. Compared to its chloro, bromo, and methyl analogs, the iodo compound exhibits higher reactivity and stronger interactions with biological targets. This makes it particularly useful in applications requiring high specificity and potency .

Properties

Molecular Formula

C10H12IN5O4

Molecular Weight

393.14 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(2-amino-6-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H12IN5O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)/t3-,5-,6-,9-/m1/s1

InChI Key

FJCGPOOOYFDJCM-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2I)N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2I)N

Origin of Product

United States

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